

An In-depth Technical Guide to Boc-NH-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Boc-NH-PEG4-MS	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Boc-NH-PEG4 linkers, a critical class of reagents in modern bioconjugation and drug development. Due to the prevalence and extensive documentation of the carboxylic acid and N-hydroxysuccinimide (NHS) ester variants, this guide will focus on Boc-NH-PEG4-acid and Boc-NH-PEG4-NHS ester. These molecules are instrumental in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Physicochemical Properties

Boc-NH-PEG4 linkers are heterobifunctional molecules characterized by three key components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a reactive functional group, typically a carboxylic acid or its activated NHS ester.

The Boc group provides a stable protecting group for the terminal amine, which can be readily removed under acidic conditions, allowing for sequential conjugation steps. The PEG4 spacer is a hydrophilic chain that enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and can minimize immunogenicity.[1][2] The terminal carboxylic acid can be activated to react with primary amines, or the NHS ester can directly react with primary amines to form stable amide bonds.[3][4]



Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for common Boc-NH-PEG4 linker variants.

Table 1: Properties of Boc-NH-PEG4-acid Variants

Property	Boc-NH-PEG4-CH2COOH	15-(Boc-amino)-4,7,10,13- tetraoxapentadecanoic acid
CAS Number	876345-13-0	756525-91-4
Molecular Formula	C15H29NO8	C16H31NO8
Molecular Weight	351.39 g/mol [5]	365.4 g/mol [3]
Appearance	Liquid[5]	-
Density	1.1395 g/mL[5]	-
Refractive Index	n/D 1.4641[5]	-
Storage Temperature	-20°C[5]	-5°C[3]

Table 2: Properties of Boc-NH-PEG4-NHS ester

Property	Value
CAS Number	859230-20-9
Molecular Formula	C20H34N2O10
Molecular Weight	462.5 g/mol [6]
Appearance	Colorless Viscous Liquid[6]
Storage Temperature	-18°C[6]

Table 3: Properties of Boc-NH-PEG4-amine



Property	Value
CAS Number	811442-84-9
Molecular Formula	C15H32N2O6
Molecular Weight	336.4 g/mol [7]
Purity	≥95%[7]
Storage Temperature	-5°C[7]

Applications in Drug Development

The unique structure of Boc-NH-PEG4 linkers makes them highly versatile tools in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, these linkers are used to attach a cytotoxic payload to a monoclonal antibody.[1] The antibody directs the conjugate to a specific target, such as a cancer cell, where the payload is then released to exert its therapeutic effect. The Boc-NH-PEG4 linker allows for precise control over the conjugation process. Typically, the carboxylic acid is activated to an NHS ester, which then reacts with lysine residues on the antibody. Following conjugation and purification, the Boc group is removed to reveal a primary amine, which can then be coupled to the cytotoxic drug.[2] The PEG spacer helps to improve the solubility and pharmacokinetic profile of the final ADC.[1]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] Boc-NH-PEG4 linkers serve as the connecting bridge between the target protein ligand and the E3 ligase ligand.[9][10] The flexibility and hydrophilicity of the PEG spacer are critical for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[11] The orthogonal reactivity of the Boc-protected amine and the other terminus of the linker allows for a stepwise and controlled synthesis of the PROTAC molecule.



Experimental Protocols

The following are generalized protocols for the use of Boc-NH-PEG4 linkers in bioconjugation. Optimization will be required for specific applications.

Activation of Boc-NH-PEG4-acid to its NHS Ester

This protocol describes the in-situ activation of the carboxylic acid terminus to an aminereactive NHS ester.

Materials:

- Boc-NH-PEG4-acid
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Dissolve Boc-NH-PEG4-acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
- Add EDC (1.5 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours to form the activated Boc-NH-PEG4-NHS ester.[12] The activated linker is typically used immediately in the next step.

Conjugation to a Protein

This protocol outlines the conjugation of the activated Boc-NH-PEG4-NHS ester to a protein, such as an antibody.

Materials:

 Activated Boc-NH-PEG4-NHS ester solution (from 3.1) or commercial Boc-NH-PEG4-NHS ester dissolved in DMSO.



- Protein solution (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0).[13]
- Quenching buffer (e.g., Tris or glycine solution).
- Purification system (e.g., size-exclusion chromatography or dialysis).

Procedure:

- Add the Boc-NH-PEG4-NHS ester solution to the protein solution. A molar excess of the linker (e.g., 20-fold) is typically used, but this should be optimized to achieve the desired degree of labeling.[13][14]
- Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[2]
- Quench the reaction by adding a quenching buffer to consume any unreacted NHS esters.
 [15]
- Purify the protein conjugate using size-exclusion chromatography or dialysis to remove excess linker and by-products.[16]

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

- · Boc-protected conjugate
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

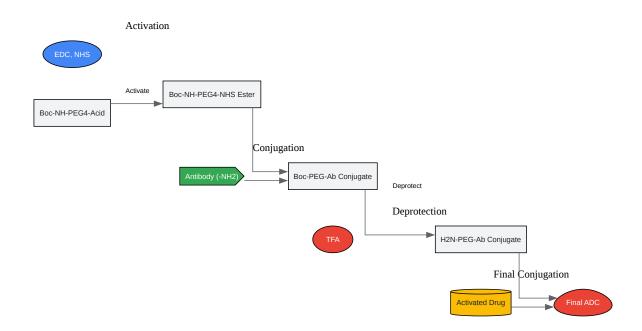
Procedure:

- Dissolve the Boc-protected conjugate in anhydrous DCM.
- Add TFA to the solution (e.g., a final concentration of 20-50%).[2]



- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by an appropriate method (e.g., LC-MS) until the starting material is consumed.[12]
- Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.[17]
- The resulting deprotected conjugate (as a TFA salt) can be used directly or after neutralization.[12]

Mandatory Visualizations Workflow for Antibody-Drug Conjugate (ADC) Synthesis

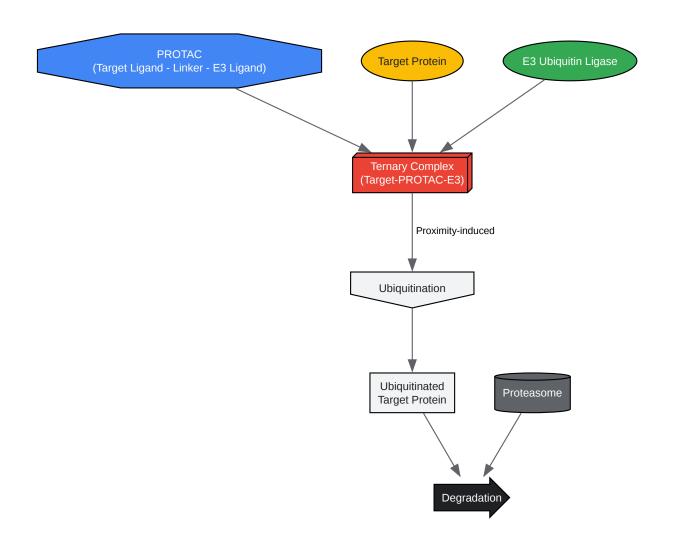




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Caption: Workflow for ADC synthesis using a Boc-NH-PEG4-acid linker.

Logical Workflow of PROTAC-mediated Protein Degradation



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Caption: Logical workflow of PROTAC-mediated protein degradation.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-NH-PEG4 Linkers].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8104416#boc-nh-peg4-ms-structure-and-properties]

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